TSPO ligand-2
Description
Historical Context of Translocator Protein (TSPO) Discovery and Functional Re-evaluation
The translocator protein was first identified in 1977 as a peripheral binding site for the benzodiazepine (B76468) diazepam, distinct from the central benzodiazepine receptors in the brain. wikipedia.orgnih.gov This led to its original name, the peripheral benzodiazepine receptor (PBR). wikipedia.org For many years, research focused on its pharmacological properties as a receptor for this class of drugs.
A significant functional re-evaluation occurred as its role in cholesterol transport and steroidogenesis became more apparent. wikipedia.org This led to its renaming in 2006 to the translocator protein (TSPO) to better reflect its molecular function. wikipedia.org While the initial primary function was thought to be cholesterol translocation for steroid synthesis, studies using knockout mouse models have introduced some debate, suggesting that TSPO may not be essential for steroidogenesis in all tissues. researchgate.net This has prompted a paradigm shift, with increasing evidence pointing towards a more fundamental role for TSPO in cellular bioenergetics, mitochondrial function, and immune processes. researchgate.netfrontiersin.org Its upregulation in activated microglia during neuroinflammation has also established it as a prominent biomarker for brain injury and neurodegenerative diseases. spandidos-publications.comnih.gov
Overview of TSPO as a Multifunctional Mitochondrial Protein
TSPO is recognized as a highly conserved protein across species, from bacteria to humans, indicating its fundamental biological importance. mdpi.comresearchgate.net It is involved in a wide array of cellular functions, making it a key player in mitochondrial homeostasis. spandidos-publications.comnih.gov
TSPO is primarily located on the outer mitochondrial membrane (OMM), the interface between the mitochondrion and the rest of the cell. nih.govacs.org Its structure consists of five transmembrane α-helices that are embedded within the OMM. mdpi.com This strategic location allows it to interact with various cytosolic and mitochondrial proteins and to participate in the transport of molecules across the mitochondrial membranes. medchemexpress.com It is often found at contact sites between the outer and inner mitochondrial membranes, where it is part of a larger multi-protein complex. nih.gov This complex is thought to include other proteins such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT). mdpi.com
TSPO's position in the OMM facilitates its involvement in several core mitochondrial functions:
Cholesterol Transport and Steroidogenesis: A primary and extensively studied function of TSPO is the translocation of cholesterol from the cytosol into the mitochondria, which is the rate-limiting step in the synthesis of steroids and neurosteroids. wikipedia.orgunipi.it
Apoptosis: TSPO is implicated in the regulation of programmed cell death, or apoptosis. It is believed to be a component of the mitochondrial permeability transition pore (mPTP), which, when opened, can lead to the release of pro-apoptotic factors like cytochrome c. spandidos-publications.comnih.gov
Mitochondrial Respiration and ATP Synthesis: Studies have shown that TSPO ligands can influence mitochondrial respiration and ATP production. frontiersin.org For example, some ligands have been observed to increase oxygen consumption in cell lines. frontiersin.org TSPO deficiency has been linked to altered metabolic activity in microglia, including lower ATP synthesis. frontiersin.org
Immune Response and Inflammation: TSPO expression is significantly upregulated in activated microglia and other immune cells during inflammatory processes. nih.govnih.gov This has made it a key biomarker for neuroinflammation. nih.gov TSPO and its ligands can modulate inflammatory responses, including the production of reactive oxygen species (ROS) and the release of cytokines. nih.govnih.gov
Conceptual Framework of TSPO Ligand Interactions
The interaction of various molecules, known as ligands, with TSPO can modulate its functions. These ligands can be naturally occurring (endogenous) or synthetically produced. wikipedia.org
TSPO ligands are a diverse group of molecules that can be classified in several ways:
By Origin:
Endogenous Ligands: These are molecules produced by the body that bind to TSPO. Examples include porphyrins (like protoporphyrin IX) and the diazepam binding inhibitor (DBI), a neuropeptide. wikipedia.org
Synthetic Ligands: These are compounds developed in laboratories. They are often categorized by their chemical structure and chronological development. mdpi.com
By Generation (primarily for imaging agents):
First-Generation: The prototypical first-generation ligand is PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide). nih.gov Another early example is Ro5-4864, a benzodiazepine. nih.gov While foundational to TSPO research, these ligands have limitations, such as high lipophilicity and a low signal-to-noise ratio in imaging studies. nih.gov
Second-Generation: Developed to improve upon the first generation, these ligands generally have higher affinity and better imaging properties. Examples include DAA1106, PBR28, and DPA-714. nih.gov A significant drawback of many second-generation ligands is their sensitivity to a single nucleotide polymorphism (rs6971) in the human TSPO gene, which affects binding affinity and complicates their use in diverse populations.
Third-Generation: Research is ongoing to develop third-generation ligands that retain the high affinity of the second generation but are not affected by the TSPO polymorphism, making them more universally applicable for diagnostics and therapy.
By Chemical Class: TSPO ligands belong to various chemical classes, including benzodiazepines, isoquinoline (B145761) carboxamides, indolylglyoxylamides (PIGAs), and phenylpurines. nih.govspandidos-publications.comnih.gov
TSPO ligands modulate the protein's activity through several proposed mechanisms, though the precise details are still under investigation. Binding of a ligand to TSPO is thought to induce conformational changes in the protein, which in turn affects its interaction with other proteins and its transport functions. nih.gov
Allosteric Modulation: Ligands can act as allosteric modulators, meaning they bind to a site on the protein that is different from the primary functional site (e.g., the cholesterol binding site) and influence its activity. This can either enhance (agonist activity) or inhibit (antagonist or inverse agonist activity) the protein's function.
Stabilization of Protein Conformation: Ligand binding can stabilize a particular conformation of TSPO, which may be more or less active in its functions. For instance, the binding of PK11195 has been suggested to induce a stabilization of the TSPO structure, which could stimulate cholesterol transport. nih.gov
Modulation of Protein-Protein Interactions: By changing the conformation of TSPO, ligands can alter its ability to interact with partner proteins in the OMM, such as VDAC and ANT, thereby influencing the function of the mPTP and mitochondrial respiration. mdpi.com
Influence on Gene Expression: Some studies suggest that TSPO ligands can modulate nuclear gene expression, indicating a signaling pathway from the mitochondria to the nucleus (mitochondrial retrograde signaling).
The specific effect of a ligand depends on its chemical structure, binding affinity, and the cellular context. For example, some ligands have been shown to be neuroprotective by promoting the synthesis of neurosteroids, while others exhibit anti-inflammatory or anti-proliferative effects. spandidos-publications.com
Research Findings on TSPO Ligands
The table below summarizes key research findings for representative TSPO ligands.
| Ligand | Chemical Class | Key Research Findings | Reference |
| PK11195 | Isoquinoline Carboxamide | Prototypical first-generation ligand; used extensively as a biomarker for neuroinflammation in PET imaging; stimulates TSPO-mediated cholesterol transport; can modulate mitochondrial respiration and has shown anti-inflammatory effects by down-regulating COX-2 expression in microglia. | nih.govnih.gov |
| Ro5-4864 | Benzodiazepine | Early TSPO ligand; maintains mitochondrial function under stress by reducing free radical production; can antagonize the effects of other TSPO ligands. | spandidos-publications.comfrontiersin.org |
| XBD173 (Emapunil) | Phenylpurine | High-affinity second-generation ligand; potentiates GABA-mediated neurotransmission indirectly through neurosteroid synthesis; alleviates neurotoxic effects of microglia. | spandidos-publications.com |
| PIGA Ligands | N,N-dialkyl-2-phenylindol-3-ylglyoxylamides | A class of potent and selective TSPO ligands; stimulate steroid biosynthesis; reduce oxidative stress and pro-inflammatory enzyme activity in glial cells. | nih.govacs.org |
| 2-Cl-MGV-1 | Quinazoline | Novel ligand with anti-inflammatory activity; inhibits the release of pro-inflammatory cytokines in microglia and macrophages. | mdpi.comnih.gov |
Compound Names Mentioned in this Article
Properties
Molecular Formula |
C23H29NO8 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C23H29NO8/c1-14(2)5-10-18-22(3,32-18)20-19(28-4)17(11-12-23(20)13-29-23)31-21(25)30-16-8-6-15(7-9-16)24(26)27/h5-9,17-20H,10-13H2,1-4H3/t17-,18-,19-,20-,22+,23+/m1/s1 |
InChI Key |
APRLZHSZVREOFG-HUCDYXQFSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
Molecular Mechanisms of Tspo Ligand 2 Action
Modulation of Steroidogenesis and Neurosteroid Synthesis Pathways by TSPO Ligand-2
TSPO plays a critical role in the initial steps of steroid hormone synthesis, making it a key target for modulating these pathways.
TSPO is fundamentally involved in the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM). This translocation is a rate-limiting step in steroidogenesis. mdpi.comresearchgate.netpnas.org TSPO ligands have been shown to promote cholesterol efflux and upregulate the expression of genes involved in cholesterol metabolism and transport. mdpi.com The binding of TSPO ligands to the protein can facilitate the import of cholesterol into mitochondria, supporting cellular functions such as membrane biogenesis and mitochondrial respiration, which are crucial for steroid production. researchgate.net Specifically, TSPO is considered to mediate the transport of cholesterol into the IMM, a process essential for the conversion of cholesterol to pregnenolone (B344588). pnas.orgnih.gov
The synthesis of pregnenolone, the first steroid metabolite, is significantly influenced by TSPO activity. mdpi.comnih.govnih.govacs.orgthieme-connect.comresearchgate.net TSPO ligands have been demonstrated to stimulate pregnenolone synthesis in various cell types. mdpi.comnih.govnih.govacs.orgthieme-connect.comresearchgate.net For instance, specific TSPO ligands, such as certain PIGA derivatives (e.g., PIGA1137 and PIGA1138), have shown substantial increases in pregnenolone synthesis in cellular models. mdpi.com Similarly, TSPO ligands like 2a and 2b have been reported to stimulate both pregnenolone synthesis and ATP production. nih.govnih.govacs.org Etifoxine, another TSPO ligand, has been identified as a potent enhancer of neurosteroidogenesis, leading to increased pregnenolone levels. thieme-connect.comnih.gov
Table 1: Influence of TSPO Ligands on Pregnenolone Synthesis in Cellular Models
| TSPO Ligand | Cell Type (Model) | Increase in Pregnenolone Synthesis | Reference |
| PIGA1137 | C6 glioma cells | 208% | mdpi.com |
| PIGA1138 | C6 glioma cells | 215% | mdpi.com |
| PIGA1137 | U87MG cells | 288% | mdpi.com |
| PIGA1138 | U87MG cells | 299% | mdpi.com |
| Etifoxine | BV-2 microglia | Potently enhanced | thieme-connect.comnih.gov |
| Etifoxine | C6 glioma cells | Potently enhanced | thieme-connect.comnih.gov |
| 2a | Various cell models | Stimulated | nih.govnih.gov |
| 2b | Various cell models | Stimulated | nih.govnih.gov |
Beyond pregnenolone, TSPO ligands can influence the production of other downstream steroid hormones. nih.govfrontiersin.orgmdpi.com Studies indicate that TSPO ligands can lead to increased levels of progesterone (B1679170) and allopregnanolone. mdpi.com Furthermore, the direct pharmacological activation of TSPO has been shown to increase testosterone (B1683101) production in aged Leydig cells, suggesting a role in modulating sex hormone synthesis. nih.gov TSPO ligands have also been associated with increased glucocorticoid and neurosteroid levels, highlighting their broad impact on the steroidogenic axis. nih.gov
Anti-Inflammatory and Immunomodulatory Mechanisms of this compound
TSPO is recognized as a marker for neuroinflammation, and its ligands are explored for their ability to modulate immune responses, particularly in microglial cells. mdpi.com
TSPO ligands, including novel compounds like 2-Cl-MGV-1 and MGV-1, have demonstrated significant capacity to attenuate the pro-inflammatory responses of activated microglia and macrophages. mdpi.comacs.orgmdpi.commdpi.comnih.govresearchgate.neten-journal.orgresearchgate.netresearchgate.netmdpi.comsemanticscholar.org These ligands can prevent lipopolysaccharide (LPS)-induced activation of microglial cells and reduce the release of key pro-inflammatory mediators. mdpi.comnih.gov The anti-inflammatory effects are often attributed to the suppression of signaling pathways such as nuclear factor-kappa B (NF-κB), which regulates the transcription of numerous inflammatory molecules. acs.orgmdpi.comnih.govresearchgate.netnih.gov Additionally, TSPO ligands have been shown to inhibit the activation of the NLRP3 inflammasome, a critical component of innate immunity. frontiersin.org
Table 2: Suppression of Pro-Inflammatory Cytokines by TSPO Ligands in LPS-Stimulated Cells
| TSPO Ligand | Cytokine | LPS-induced Fold Increase (Control) | Fold Increase with Ligand Treatment | % Reduction | Reference |
| 2-Cl-MGV-1/MGV-1 | IL-6 | 16.9 | 2.5 | ~85% | nih.gov |
| 2-Cl-MGV-1/MGV-1 | IL-1β | 8.3 | 1.6 | ~81% | nih.gov |
| 2-Cl-MGV-1/MGV-1 | IFN-γ | 16.0 | 2.2 | ~86% | nih.gov |
| 2-Cl-MGV-1/MGV-1 | TNF-α | 16.4 | 1.8 | ~89% | nih.gov |
| 2-Cl-MGV-1 | IL-6 | Not specified | 50% reduction | 50% | researchgate.netnih.gov |
Furthermore, TSPO ligands have been observed to suppress the release of various chemokines, which are signaling molecules that recruit immune cells to sites of inflammation. researchgate.netmdpi.com For example, 2-Cl-MGV-1 has shown potent inhibition of CCL2, CCL3, CCL5, and CCL8 release from LPS-stimulated microglial cells. researchgate.netmdpi.com
Interleukin-6 (IL-6) is a key pro-inflammatory cytokine whose production is significantly modulated by TSPO ligands. acs.orgnih.goven-journal.orgresearchgate.netfrontiersin.orgspandidos-publications.com Studies involving TSPO ligands 2-Cl-MGV-1 and MGV-1 demonstrated a substantial reduction in LPS-induced IL-6 release from microglial cells, decreasing it from a 16.9-fold increase to 2.5-fold. nih.gov The novel TSPO ligand 2-Cl-MGV-1 also showed a significant inhibition of IL-6 release by 50% in a macrophage model. researchgate.netnih.gov Other TSPO ligands, such as PK11195 and midazolam, have also been reported to inhibit IL-6 secretion, frontiersin.org and ligands like XBD173 have been shown to reduce IL-6 levels in inflammatory contexts. acs.orgspandidos-publications.com These findings underscore the role of TSPO ligands in dampening inflammatory signaling pathways by suppressing the production of critical cytokines like IL-6.
Compound List:
this compound
2-Cl-MGV-1
MGV-1
PIGA ligands (PIGA1128, PIGA1130, PIGA1136, PIGA1137, PIGA1138)
PK11195
Midazolam
XBD173
SSR-180,575
Ro5-4864
Etifoxine
FGIN-1-27
ZBD-2
2a
2b
2,4-Di-Cl-MGV-1
Inhibition of Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
TSPO ligands have been shown to effectively inhibit the production of nitric oxide (NO), a key mediator of inflammation, often through the downregulation of inducible nitric oxide synthase (iNOS). The TSPO ligands 2-Cl-MGV-1 and MGV-1 have been observed to counteract iNOS and NO in LPS-induced microglial activation nih.gov. Specifically, in LPS-treated BV-2 cells, cotreatment with 2-Cl-MGV-1 and MGV-1 reduced iNOS levels by 59% and 73%, respectively, compared to LPS treatment alone mdpi.com. These ligands, including PK11195, have all been shown to mitigate iNOS and NO production mdpi.com. Furthermore, PK11195 has been noted to reduce NO production and the expression of COX-2 unipi.it, while vinpocetine (B1683063) inhibited NO production in LPS-stimulated microglia frontiersin.org. XBD173 also significantly reduced NO secretion nih.gov.
Regulation of Cyclooxygenase-2 (COX-2) Expression
The expression of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis and inflammation, is also modulated by TSPO ligands. TSPO ligands 2-Cl-MGV-1 and MGV-1 have been found to counteract COX-2 in LPS-induced microglial activation nih.gov. In LPS-treated BV-2 cells, cotreatment with 2-Cl-MGV-1 and MGV-1 decreased COX-2 levels by 75% and 71%, respectively mdpi.com. Pretreatment with these ligands also significantly reduced COX-2 levels by 89% and 76% mdpi.com. The classical TSPO ligand PK11195 has also been shown to inhibit LPS-induced COX-2 expression portlandpress.com, and PIGA ligands reduced COX-2 induction in challenged cells unipi.it.
Table 2: Reduction of iNOS and COX-2 Levels by TSPO Ligands in LPS-Stimulated BV-2 Cells
| Target | Ligand | Treatment Scenario | Reduction (%) | Citation |
| iNOS | 2-Cl-MGV-1 | Cotreatment | 59% | mdpi.com |
| iNOS | MGV-1 | Cotreatment | 73% | mdpi.com |
| COX-2 | 2-Cl-MGV-1 | Cotreatment | 75% | mdpi.com |
| COX-2 | MGV-1 | Cotreatment | 71% | mdpi.com |
| COX-2 | 2-Cl-MGV-1 | Pretreatment | 89% | mdpi.com |
| COX-2 | MGV-1 | Pretreatment | 76% | mdpi.com |
Attenuation of Nuclear Factor-kappa B (NF-κB) Activation
A significant mechanism underlying the anti-inflammatory effects of this compound is the attenuation of NF-κB activation. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies indicate that TSPO ligands, including 2-Cl-MGV-1 and MGV-1, can inhibit LPS-induced NF-κB p65 activation nih.govmdpi.comportlandpress.com. This inhibition of NF-κB signaling is believed to be a primary contributor to the reduction in pro-inflammatory cytokine release observed with these ligands nih.govmdpi.com. TSPO ligands have also been shown to decrease the nuclear translocation of NF-κB researchgate.net and modulate the NF-κB pathway semanticscholar.org.
Compound List
this compound (referring to compounds like 2-Cl-MGV-1 and MGV-1)
2-Cl-MGV-1 (2-(2-chlorophenyl) quinazolin-4-yl dimethylcarbamate)
MGV-1 (2-phenylquinazolin-4-yl dimethylcarbamate)
LPS (Lipopolysaccharide)
IL-1β (Interleukin-1β)
TNF-α (Tumor Necrosis Factor-α)
IFN-γ (Interferon-γ)
CCL2 (C-C Motif Chemokine Ligand 2)
iNOS (Inducible Nitric Oxide Synthase)
NO (Nitric Oxide)
COX-2 (Cyclooxygenase-2)
NF-κB (Nuclear Factor-kappa B)
PK11195
Vinpocetine
XBD173
PIGA ligands
Impact on Microglial Activation States and Polarization
Microglia, the resident immune cells of the central nervous system, adopt different activation states (e.g., pro-inflammatory M1 and anti-inflammatory M2 phenotypes) in response to stimuli. TSPO ligands have been shown to modulate microglial activation and polarization spandidos-publications.comansto.gov.aunih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.orgkuleuven.be. Studies indicate that TSPO ligands can attenuate the activation of microglia, particularly those polarized towards the pro-inflammatory M1 phenotype nih.govnih.govresearchgate.net. For instance, ligands like XBD173 have been observed to reduce microglial numbers and promote a shift from the M1 to the M2 phenotype, suggesting an anti-inflammatory effect spandidos-publications.com. Conversely, TSPO knockdown has been shown to inhibit microglial activation frontiersin.org. Furthermore, TSPO ligands can suppress the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interferon-gamma (IFN-γ), nitric oxide (NO), and chemokine (C-C motif) ligand 2 (CCL2) from activated microglia ansto.gov.aunih.govnih.govresearchgate.net.
Modulation of Toll-like Receptor (TLR)-Mediated Inflammatory Responses
Toll-like receptors (TLRs) are key components of the innate immune system, and their activation by ligands like lipopolysaccharide (LPS) triggers inflammatory cascades. TSPO ligands have demonstrated an ability to modulate TLR-mediated inflammatory responses in microglia ansto.gov.aunih.govnih.gov. Pre-treatment with TSPO ligands has been shown to prevent LPS-induced microglial activation and the subsequent release of pro-inflammatory cytokines ansto.gov.aunih.govnih.gov. This modulation appears to be linked, at least in part, to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, as TSPO ligands have been shown to attenuate LPS-induced activation of the NF-κB p65 subunit nih.govnih.gov.
Table 1: Impact of TSPO Ligands on Microglial Activation and Inflammation
| Parameter Affected | TSPO Ligand(s) Mentioned | Observed Effect |
| Microglial Activation | General | Attenuated/Prevented LPS-induced activation |
| Microglial Phenotype | XBD173 | Shifted from M1 to M2; Reduced M1 polarization |
| Pro-inflammatory Cytokines | General, Specific | Reduced release of TNF-α, IL-1β, IL-6, IFN-γ, NO, CCL2 |
| NF-κB Pathway | General, Specific | Attenuated LPS-induced activation of NF-κB p65 |
Influence on Mitochondrial Function and Bioenergetics by this compound
TSPO's location on the outer mitochondrial membrane positions it to significantly influence mitochondrial function, energy production, and cellular redox balance. TSPO ligands have been extensively studied for their effects on these critical processes.
Influence on Mitochondrial Function and Bioenergetics by this compound
Modulation of Mitochondrial Membrane Potential (ΔΨm)
Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress
TSPO is implicated in the regulation of reactive oxygen species (ROS) generation and oxidative stress. Many TSPO ligands have demonstrated the capacity to decrease ROS production spandidos-publications.comansto.gov.aunih.govresearchgate.netnih.govmdpi.comportlandpress.com. For example, ligands like PK11195 and Ro5-4864 have been shown to reduce basal ROS generation in macrophages and astrocytes, respectively ansto.gov.auportlandpress.comportlandpress.com. Conversely, TSPO knockdown in microglia has been associated with increased ROS production mdpi.com. Certain ligands, such as CB86, have shown efficacy in preventing ROS generation induced by specific stressors like cobalt chloride (CoCl2) mdpi.com. These ligands can also protect against oxidative injury by reducing ROS levels and improving antioxidant capacity nih.govnih.govresearchgate.netmdpi.com.
Interaction with Mitochondrial Permeability Transition Pore (mPTP) Components
The mitochondrial permeability transition pore (mPTP) is a non-specific pore in the inner mitochondrial membrane that, when opened, can lead to mitochondrial dysfunction and cell death. TSPO is believed to be involved in the regulation of mPTP opening, potentially by interacting with key components such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT) bmbreports.orgmdpi.comresearchgate.netresearchgate.netoup.com. TSPO ligands have been shown to modulate mPTP opening or closure researchgate.netoup.com. For instance, PK11195 has been reported to inhibit Ca2+-induced mPTP opening bmbreports.org, while other ligands have demonstrated the ability to prevent mPTP opening altogether, thereby protecting against cell death researchgate.net.
Table 2: Summary of TSPO Ligand Effects on Mitochondrial Parameters
| Mitochondrial Parameter | TSPO Ligand(s) Mentioned | Observed Effect |
| Mitochondrial Respiration | General, 2a, 2b, Ro5-4864 | Improved/Stabilized; Increased basal and ATP-related respiration |
| ATP Synthesis | General, 2a, 2b, Ro5-4864 | Increased levels; Stabilized production |
| Mitochondrial Membrane Potential (ΔΨm) | General, PK11195, Ro5-4864, 2-Cl-MGV-1 | Stabilized/Preserved; Prevented collapse/depolarization |
| ROS Generation | General, PK11195, Ro5-4864, CB86, 2a, 2b | Decreased production; Reduced oxidative injury |
| Oxidative Stress | General, 2a, 2b | Reduced |
| mPTP Function | General, PK11195, Ro5-4864 | Modulated opening/closure; Prevented opening; Inhibited Ca2+-induced opening |
This compound, representative of the broader class of TSPO ligands, exhibits significant influence over key cellular processes, particularly within the immune system and mitochondria. Its ability to modulate microglial activation states, suppress pro-inflammatory responses, and critically influence mitochondrial bioenergetics—including respiration, ATP synthesis, membrane potential, ROS generation, and mPTP activity—underscores its potential as a therapeutic target. Further research into specific TSPO ligands may unlock novel strategies for managing neuroinflammatory and other diseases characterized by mitochondrial dysfunction.
Compound Names Mentioned:
this compound (as the primary subject of discussion)
PK11195
Ro5-4864
XBD173
SSR-180575
TRO40303
2a
2b
2-Cl-MGV-1
MGV-1
2,4-Di-Cl-MGV-1
CB86
CB204
Etifoxine
Regulation of Cellular Homeostasis and Signaling Pathways by this compound
Interaction with NADPH Oxidase (NOX) Activity
The interaction between TSPO ligands and NADPH Oxidase (NOX) activity represents a significant area of research, particularly concerning their role in cellular redox homeostasis, especially within microglia. While specific research on a compound designated "this compound" is not detailed in the provided literature, extensive studies have elucidated the mechanisms by which various TSPO ligands influence NOX activity, leading to modulation of reactive oxygen species (ROS) production. These findings suggest a conserved functional interplay between TSPO and NOX enzymes.
Mechanism of TSPO Ligand-NOX Interaction
Research indicates that TSPO ligands can modulate NOX activity through several proposed mechanisms:
Association with NOX Subunits: Studies have demonstrated that TSPO associates with the principal subunits of NADPH Oxidase 2 (NOX2), namely gp91phox and p22phox, in primary microglia. This association has been identified using techniques such as co-immunoprecipitation, confocal immunofluorescence imaging, and proximity ligation assays. nih.govresearchgate.netresearchgate.net
Heme Transfer and Cytb558 Formation: A leading hypothesis suggests that TSPO may act as a molecular chaperone, facilitating the transfer of heme from mitochondria to the endoplasmic reticulum (ER). Heme is essential for the assembly of the cytochrome b558 (Cytb558) heterodimer, a critical component of the functional NOX enzyme complex. TSPO's localization at the mitochondria-associated ER membrane (MAM) is considered a potential site for this interaction. nih.govresearchgate.netnih.gov
Calcium Signaling and NOX Activation: TSPO has been implicated in regulating mitochondrial calcium (Ca2+) dynamics. By influencing mitochondrial Ca2+ uptake and release, TSPO can lead to altered cytosolic Ca2+ levels. Elevated cytosolic Ca2+ is known to activate calcium-dependent NOX enzymes, thereby increasing ROS production. spandidos-publications.comkcl.ac.ukuni-koeln.de
Research Findings on ROS Production
Experimental evidence consistently shows that TSPO ligands influence ROS generation, with a direct link to NOX activity:
Ligand-Induced ROS Production: Exposure of microglia to well-characterized TSPO-specific ligands, such as R-PK11195 and Ro5-4864, has been shown to significantly increase intracellular ROS production. nih.govnih.gov
NOX Dependency: Crucially, this ligand-induced increase in ROS production is abrogated when microglia are co-treated with NOX inhibitors, such as Diphenyleneiodonium (DPI) or Apocynin. This observation strongly supports the role of NADPH oxidase as the mediator of TSPO ligand-stimulated ROS generation. nih.govnih.gov
Subcellular Dynamics: Research indicates that TSPO is localized not only to the outer mitochondrial membrane but also to the endoplasmic reticulum, MAM, and plasma membrane. Furthermore, acute bursts of ROS can alter the surface expression of TSPO, suggesting a dynamic interplay. nih.govresearchgate.netresearchgate.net
Modulation of Redox Homeostasis: The collective findings suggest that TSPO, through its interaction with NOX subunits and its influence on heme availability and calcium signaling, plays a role in modulating NOX levels, regulating ROS production, and ultimately contributing to cellular redox homeostasis in microglia. nih.govresearchgate.netnih.gov
Summary of TSPO Ligand and NOX Inhibitor Effects on ROS Production in Microglia
The following table summarizes the observed effects of TSPO ligands and NADPH Oxidase inhibitors on ROS production in microglia, based on experimental findings:
| Treatment Group | Effect on ROS Production | Notes |
| Vehicle Control | Baseline | Represents basal ROS levels. |
| TSPO Ligand (e.g., R-PK11195, Ro5-4864) | Increased | Confirmed to be mediated by NADPH Oxidase activity. |
| TSPO Ligand + NOX Inhibitor (e.g., DPI) | Reduced | Inhibition of NOX activity reverses or significantly reduces ligand-induced ROS increase. |
| TSPO Ligand + NOX Inhibitor (e.g., Apocynin) | Reduced | Similar to DPI, Apocynin blocks the ligand-induced ROS surge by inhibiting NOX. |
| Positive Control (e.g., LPS, ATP) | Increased | Used to confirm microglial activation and ROS-generating capacity. |
Cellular and Subcellular Effects of Tspo Ligand 2
Effects on Glial Cell Biology and Function
TSPO is highly expressed in glial cells, including microglia and astrocytes, especially in response to injury or pathological stimuli. nih.govnih.gov Consequently, TSPO ligands have demonstrated significant effects on the biological functions of these cells.
Microglia, the resident immune cells of the CNS, play a central role in neuroinflammatory processes. TSPO expression is markedly increased in activated microglia, and ligands targeting this protein can profoundly modulate their activity. nih.govnih.govfrontiersin.org
Several TSPO ligands have been shown to suppress the inflammatory responses associated with microglial activation. nih.gov In studies using the BV-2 microglial cell line, co-treatment with TSPO ligands such as 2-Cl-MGV-1 and MGV-1 was found to prevent activation induced by lipopolysaccharide (LPS). nih.govresearchgate.net These ligands significantly reduced the LPS-induced release of several pro-inflammatory cytokines. nih.gov For instance, the release of interleukin-6 (IL-6) was reduced from a 16.9-fold increase to a 2.5-fold increase, and tumor necrosis factor-α (TNF-α) release was diminished from a 16.4-fold increase to just 1.8-fold. nih.govresearchgate.net This anti-inflammatory action appears to be mediated, at least in part, through the inhibition of NF-κB p65 activation, a key transcription factor in inflammatory pathways. nih.govresearchgate.net
Other TSPO ligands exhibit similar anti-inflammatory properties. XBD173 was shown to efficiently suppress the transcription of pro-inflammatory markers like chemokine (C-C motif) ligand 2 (CCL2), IL-6, and inducible nitric oxide synthase (iNOS) in LPS-challenged microglia. nih.gov Similarly, the ligands PK11195 and Midazolam were found to play an anti-inflammatory role by inhibiting the NLRP3 inflammasome in BV-2 microglia. nih.gov A novel synthetic ligand, TEMNAP, also demonstrated the ability to reduce the expression of the pro-inflammatory marker iNOS in activated microglial cells. thno.org
| TSPO Ligand | Model System | Inflammatory Stimulus | Key Findings | Reference |
|---|---|---|---|---|
| 2-Cl-MGV-1 & MGV-1 | BV-2 Microglial Cells | LPS | Significantly reduced release of IL-6, IL-1β, IFN-γ, and TNF-α. Inhibited NF-κB activation. | nih.govresearchgate.net |
| XBD173 | BV-2 Microglial Cells | LPS | Suppressed transcription of CCL2, IL-6, and iNOS. Reduced NO secretion. | nih.gov |
| PK11195 & Midazolam | BV-2 Microglial Cells | LPS | Inhibited NLRP3 inflammasome activation. | nih.gov |
| TEMNAP | BV-2 Microglial Cells | LPS | Reduced expression of iNOS. | thno.org |
| Ro5-4864 | Microglial Cell Line | Inflammation | Reduces C1q expression. | nih.gov |
The effect of TSPO ligands on microglial phagocytosis, a critical function for clearing cellular debris and pathological protein aggregates, has also been investigated. pnas.orgbiorxiv.org Treatment with the TSPO ligand XBD173 was found to promote the formation of filopodia and significantly increase the phagocytic capacity of both murine BV-2 cells and human-derived microglia. nih.govresearchgate.net These cells showed an enhanced ability to ingest latex beads and apoptotic photoreceptor material. nih.govresearchgate.net This pro-phagocytic effect may be linked to the ligand's ability to stimulate neurosteroid synthesis, as the effect was prevented by an inhibitor of pregnenolone (B344588) synthesis. researchgate.net
Conversely, studies involving the genetic deletion of TSPO suggest that the protein is essential for maintaining normal phagocytic function. pnas.orgresearchgate.net Deletion of TSPO in cultured microglia leads to impaired mitochondrial respiration, a switch to glycolysis, and a reduction in phagocytosis. pnas.orgresearchgate.net This indicates that TSPO plays a crucial role in the bioenergetics that fuel this demanding cellular process. pnas.orgresearchgate.net
Astrocytes are another key glial cell type in the CNS that exhibit increased TSPO expression in response to injury and inflammation, a state known as reactive astrogliosis. nih.govjneurosci.org Studies have shown that TSPO is overexpressed by reactive astrocytes in various pathological conditions. nih.govjneurosci.org In an animal model of multiple sclerosis, the conditional knockout of TSPO specifically in astrocytes led to reduced reactive astrogliosis and decreased levels of inflammatory mediators, which resulted in an attenuation of the disease's clinical symptoms. nih.gov This suggests that TSPO in astrocytes plays a role in promoting neuroinflammation. nih.gov Furthermore, in cell culture, TSPO ligands like 2-Cl-MGV-1 and MGV-1 have been shown to attenuate cell death in astrocyte-like cells, indicating a potential protective role under certain conditions. nih.govresearchgate.net The inflammatory stimulus LPS can induce TSPO overexpression in astrocyte C6 cells through a STAT3-dependent mechanism. acs.org
Microglial Responses to TSPO Ligand-2
Effects on Neuronal Cell Biology and Function
TSPO ligands also exert significant effects on neurons, primarily through neuroprotective mechanisms that shield them from various forms of cellular damage.
A key neuroprotective mechanism of TSPO ligands is their ability to indirectly protect neurons by modulating the inflammatory activity of surrounding glial cells. nih.gov By reducing the production and release of neurotoxic pro-inflammatory mediators from activated microglia, ligands like PK11195 and Midazolam can prevent inflammation-mediated neuronal damage. nih.gov
TSPO ligands can also act directly on neurons. The ligand ZBD-2 was shown to protect cultured cortical neurons from excitotoxicity induced by N-methyl-d-aspartate (NMDA). researchgate.net This protection was achieved by downregulating GluN2B-containing NMDA receptors, decreasing the pro-apoptotic Bax/Bcl-2 ratio, and reducing levels of pro-caspase-3. researchgate.net
Another proposed mechanism for neuroprotection involves the role of TSPO in steroidogenesis. acs.org TSPO facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids like pregnenolone. acs.org These neurosteroids can have potent neuroprotective effects. Studies using a photoreceptor-like cell line demonstrated that TSPO ligands belonging to the PIGA class could protect the cells from LPS-induced cytotoxicity by modulating both inflammatory and apoptotic pathways, an effect potentially mediated by neurosteroid production. acs.org In a mouse model of tauopathy, the TSPO ligand Ro5-4864 was found to attenuate brain atrophy and the loss of hippocampal neurons, providing further evidence of its neuroprotective capabilities in neurodegenerative contexts. nih.gov
| Mechanism | Specific Ligand(s) | Effect | Reference |
|---|---|---|---|
| Reduction of Microglial-Mediated Neuroinflammation | PK11195, Midazolam, Ro5-4864 | Decreases inflammatory response of microglia, reducing bystander damage to neurons. | nih.govnih.gov |
| Attenuation of Excitotoxicity | ZBD-2 | Downregulates GluN2B-containing NMDA receptors and reduces apoptotic markers. | researchgate.net |
| Modulation of Neurosteroidogenesis | PIGA class ligands | Promotes cholesterol transport for neurosteroid synthesis, which have protective properties. | acs.org |
| Modulation of Apoptotic Pathways | PIGA class ligands | Reduces apoptotic processes in photoreceptor-like cells following an inflammatory insult. | acs.org |
Promotion of Neuronal Progenitor Cell Differentiation
TSPO ligands have been shown to induce the differentiation of neuronal progenitor cells. mdpi-res.comresearchgate.net Specifically, the TSPO ligand 2-Cl-MGV-1 has been observed to modulate neurogenesis. In a murine model of traumatic brain injury (TBI), treatment with 2-Cl-MGV-1 enhanced neurogenic activity in the subventricular zone (SVZ), a key neurogenic niche in the adult brain. preprints.org This suggests a role for the ligand in stimulating the differentiation of neural stem and progenitor cells as part of an adaptive reparative response following injury. preprints.org Other TSPO ligands, such as MGV-1 and PK 11195, have also demonstrated the ability to induce neuronal differentiation in various cell lines, including PC12, N1E-115, and P19 cells. researchgate.netpreprints.org
Enhancement of Neuronal Marker Expression
Treatment with the TSPO ligand 2-Cl-MGV-1 has been shown to significantly increase the expression of key neuronal markers. In a mouse model of TBI, administration of 2-Cl-MGV-1 led to a notable increase in the expression of NeuN and β3-tubulin, which are markers for mature neurons. researchgate.netnih.govnih.gov Furthermore, studies have demonstrated that 2-Cl-MGV-1 treatment enhances the levels of Nestin, a neural stem cell marker, and NeuroD1, a marker for neural progenitor cells, within the subventricular zone of the brain following injury. preprints.org This upregulation of specific markers provides evidence of the ligand's role in promoting neurogenesis and neuronal recovery. preprints.org
Table 1: Effect of 2-Cl-MGV-1 on Neuronal Marker Expression
| Neuronal Marker | Percentage Increase | Model System | Reference |
| NeuN | 30.0% (p < 0.01) | Mouse Model of TBI | nih.govnih.gov |
| β3-tubulin | 36.0% (p < 0.01) | Mouse Model of TBI | nih.govnih.gov |
| Nestin | Increased | Mouse Model of TBI (SVZ) | preprints.org |
| NeuroD1 | Increased | Mouse Model of TBI (SVZ) | preprints.org |
Impact on Cell Fate and Viability
TSPO and its ligands are deeply involved in fundamental cellular processes that determine cell fate, including apoptosis, proliferation, and differentiation. mdpi-res.comnih.gov
Modulation of Apoptosis
TSPO is recognized as a key component in the induction of programmed cell death, or apoptosis. nih.gov It is believed to exert pro-apoptotic functions through its association with the mitochondrial permeability transition pore (mPTP). acs.org The constant opening of the mPTP can lead to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately causing cell death. nih.gov However, TSPO ligands can modulate this process. The ligand 2-Cl-MGV-1 has demonstrated neuroprotective effects by mitigating cell death in various models of neurodegeneration. preprints.org Studies on TBI models have shown that treatment with 2-Cl-MGV-1 can lead to a significant reduction in cell death, by as much as 75.0% (p < 0.001). nih.govnih.gov This suggests that the ligand can counteract apoptotic pathways, potentially by preventing the death of neurons and glial cells. nih.govmdpi.com In some contexts, TSPO ligands have been shown to induce a sub-G0/G1 cell population, which is consistent with the formation of apoptotic cells. mdpi-res.com
Role in Cell Differentiation
TSPO ligands play a significant role in cell differentiation processes. mdpi-res.comnih.gov As detailed in section 3.2.2, ligands such as 2-Cl-MGV-1 and MGV-1 can induce the differentiation of neuronal progenitor cells. researchgate.net This function is not limited to neuronal lineages. The expression of TSPO itself appears to be linked to the differentiation state of cells; for instance, TSPO expression is downregulated in differentiating gonocytes and F9 embryonal carcinoma cells. mdpi.com This indicates that TSPO and its ligands are part of the complex machinery that guides cells toward their specialized functions.
Engagement in Cellular Transport and Metabolism
TSPO is critically involved in several key metabolic and transport functions at the cellular level, primarily centered around its location in the mitochondria. nih.govsci-hub.box One of its most well-documented roles is facilitating the transport of cholesterol across the outer mitochondrial membrane. researchgate.netmdpi.comnih.gov This process is a crucial step in the synthesis of neurosteroids, highlighting TSPO's importance in steroidogenesis. researchgate.netnih.gov
Beyond cholesterol transport, TSPO influences cellular bioenergetics. researchgate.net It modulates the activity of ATP synthase, which is essential for the production of ATP, the cell's primary energy currency. nih.gov This modulation can also initiate the production of reactive oxygen species (ROS) and affect the mitochondrial membrane potential. nih.govnih.gov TSPO's involvement extends to regulating the release of calcium (Ca²⁺) and cytochrome c from the mitochondria. nih.govmdpi.com These simultaneous actions on mitochondrial functions—modulating ATP, ROS, and Ca²⁺ equilibria—are part of the pathways through which TSPO ligands can exert their broader cellular effects. researchgate.net The ligand 2-Cl-MGV-1, for example, is thought to attenuate metabolic stress associated with brain injury, promoting neuronal survival and repair. preprints.org
Table 2: Cellular Transport and Metabolic Functions Associated with TSPO
| Function | Description | Reference |
| Cholesterol Transport | Facilitates transport of cholesterol into mitochondria, a key step in steroid hormone and neurosteroid synthesis. | researchgate.netnih.govnih.gov |
| ATP Synthesis | Modulates the activity of mitochondrial ATP synthase, influencing cellular energy levels. | nih.gov |
| ROS Generation | Participates in the generation of reactive oxygen species within the mitochondria. | nih.govnih.gov |
| Calcium Homeostasis | Regulates the release of Ca²⁺ from the mitochondria into the cytosol. | nih.govresearchgate.net |
Cholesterol Transport Regulation
A primary and well-documented function of TSPO is its involvement in the translocation of cholesterol across mitochondrial membranes. nih.govmdpi.com This process is the rate-limiting step in the synthesis of steroid hormones. nih.gov TSPO facilitates the movement of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the enzyme CYP11A1 converts it to pregnenolone, the precursor for all other steroids. bmbreports.orgmdpi.com
TSPO ligands have been demonstrated to actively promote this transport process. nih.govresearchgate.net Studies in various cell types, including specialized steroid-producing cells and retinal cells, have shown that treatment with TSPO ligands enhances cholesterol movement into the mitochondria. nih.govmdpi.com For instance, in choroidal and retinal pigment epithelial (RPE) cells, specific ligands such as Etifoxine, XBD173, and FGIN-1-27 were found to increase cholesterol efflux and upregulate genes involved in cholesterol transport and metabolism. nih.govmdpi.com This action helps in reducing the accumulation of cellular lipids. nih.gov The binding of a ligand is thought to stabilize the structure of TSPO, which in turn stimulates the transport of cholesterol into the mitochondria. bmbreports.org
Furthermore, the regulation of cholesterol by TSPO ligands extends beyond steroidogenesis. In non-steroidogenic cells, the transported cholesterol can be metabolized into oxysterols by the enzyme CYP27A1. nih.gov These oxysterols then act as signaling molecules that can influence the expression of genes responsible for managing cellular cholesterol levels. researchgate.net Research in choroidal endothelial cells has shown that TSPO ligands not only increase cholesterol efflux but also decrease the uptake of oxidized low-density lipoprotein (LDL). nih.gov
The table below summarizes the observed effects of various TSPO ligands on cholesterol transport and metabolism in different cell models.
| Ligand | Cell Type | Key Findings | Reference |
| Etifoxine, XBD173, FGIN-1-27 | Human RPE (ARPE-19) Cells | Enhanced cholesterol efflux; increased expression of cholesterol transport genes (NR1H3, ABCA1, ABCG1, CYP27A1, CYP46A1). | nih.gov |
| XBD173, Etifoxine | Choroidal Endothelial Cells | Increased cholesterol efflux; upregulated expression of cholesterol-efflux-related genes. | nih.gov |
| PK11195, FGN-1-27, Flunitrazepam | Various Cell Lines | Significantly increased cholesterol efflux. | nih.gov |
Potential Involvement in Glucose Metabolism and Adipogenesis
Emerging evidence suggests that TSPO and its ligands play a role in the broader landscape of cellular energy regulation, including glucose metabolism and the processes governing fat cell development (adipogenesis). nih.govumlub.pl Given TSPO's strategic location on the mitochondria, the cell's primary energy production hub, its influence on metabolic pathways is a growing area of investigation. nih.govresearchgate.net
The expression of TSPO has also been observed in both white and brown adipose tissue, with its levels being affected by obesity. nih.gov In mouse models of obesity, a significant reduction in TSPO ligand binding sites was noted in the mitochondria of both types of fat tissue. nih.gov This implies a potential dysregulation of TSPO in metabolic disease states. nih.gov Furthermore, treating obese mice with the TSPO ligand PK11195 led to the regulation of metabolic genes in white adipose tissue, indicating that targeting TSPO could influence adipose tissue function. nih.gov
Because TSPO drug ligands can influence local processes such as adipokine secretion, glucose metabolism, and adipogenesis, TSPO is considered a promising therapeutic target for metabolic syndrome. umlub.pl The table below outlines key research findings related to the effects of TSPO and its ligands on glucose metabolism and adipocyte function.
| Ligand/Modulation | Model System | Key Findings | Reference |
| TSPO Activity | Tanycytes (Brain Cells) | Positively regulates glucose oxidation for ATP production. | researchgate.net |
| TSPO Expression | White & Brown Adipose Tissue (Obese Mice) | Reduced TSPO ligand binding sites and gene expression. | nih.gov |
| PK11195 | Obese Mice | Regulated metabolic genes in white adipose tissue. | nih.gov |
Preclinical Research Models and Findings with Tspo Ligand 2
In Vitro Cellular Models for Investigating TSPO Ligand-2 Effects
The BV-2 microglial cell line, derived from raf/myc-immortalized murine neonatal microglia, is a widely used model to study neuroinflammatory processes. nih.gov In the context of TSPO ligand research, BV-2 cells have been employed to investigate the immunomodulatory effects of these compounds. Studies have shown that lipopolysaccharide (LPS)-induced activation of BV-2 cells leads to the release of pro-inflammatory cytokines and chemokines, a response that can be modulated by TSPO ligands. nih.govnih.gov
Research has demonstrated that novel TSPO ligands, such as 2-Cl-MGV-1 and MGV-1, can significantly attenuate the inflammatory response in LPS-stimulated BV-2 cells. nih.gov These ligands have been shown to reduce the release of pro-inflammatory cytokines including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov The anti-inflammatory activity of these TSPO ligands appears to be linked to the inhibition of NF-κB p65 activation. nih.gov
Furthermore, TSPO ligands have been found to inhibit the secretion of CC-chemokines such as CCL2, CCL3, CCL5, and CCL8 from LPS-activated BV-2 cells. nih.gov For instance, 2-Cl-MGV-1 was found to inhibit the release of CCL2, CCL3, and CCL5 by 90% and CCL8 by 97%. nih.gov The classic TSPO ligand, PK 11195, also exhibited inhibitory effects on these chemokines, although to a lesser extent. nih.gov In addition to cytokine and chemokine release, TSPO ligands like 2-Cl-MGV-1 and MGV-1 have been shown to reduce the levels of other inflammatory markers such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in LPS-treated BV-2 cells. semanticscholar.org
Table 1: Effects of TSPO Ligands on Inflammatory Markers in LPS-Stimulated BV-2 Cells
| TSPO Ligand | Marker | Effect | Reference |
|---|---|---|---|
| 2-Cl-MGV-1 | IL-6, IL-1β, IFN-γ, TNF-α | Significant reduction in release | nih.govnih.gov |
| MGV-1 | IL-6, IL-1β, IFN-γ, TNF-α | Significant reduction in release | nih.govnih.gov |
| 2-Cl-MGV-1 | CCL2, CCL3, CCL5, CCL8 | Inhibition of release by up to 97% | nih.gov |
| PK 11195 | CCL2, CCL3, CCL5, CCL8 | Inhibition of release (less potent than 2-Cl-MGV-1) | nih.gov |
| 2-Cl-MGV-1 | COX-2, iNOS, NO | Reduction in levels | semanticscholar.org |
| MGV-1 | COX-2, iNOS, NO | Reduction in levels | semanticscholar.org |
The murine macrophage cell line RAW264.7 is a key in vitro model for studying inflammation. nih.govmdpi.com Research has explored the anti-inflammatory potential of TSPO ligands in this cell line, particularly in the context of LPS-induced inflammation. nih.govmdpi.com
One study demonstrated that the novel TSPO ligand 2-Cl-MGV-1 can counteract the inflammatory response induced by LPS in RAW264.7 cells. nih.govmdpi.com The presence of 2-Cl-MGV-1 was shown to significantly decrease the LPS-induced elevation in nitrite levels by 70% and the pro-inflammatory cytokine IL-6 by 50%. mdpi.comnih.gov This suggests that TSPO ligands may have a therapeutic potential in managing inflammatory conditions. nih.govmdpi.com
Table 2: Effect of 2-Cl-MGV-1 on LPS-Stimulated RAW264.7 Macrophages
| Marker | Effect of 2-Cl-MGV-1 | Percentage Inhibition | Reference |
|---|---|---|---|
| Nitrite | Decrease | 70% | mdpi.comnih.gov |
| IL-6 | Decrease | 50% | mdpi.comnih.gov |
The human glioblastoma cell line U118MG is utilized in neuroscience research as a model for astrocyte-like cells. nih.govnih.gov Studies using this cell line have indicated that TSPO ligands can play a role in cell survival and death. Specifically, the TSPO ligands 2-Cl-MGV-1 and MGV-1 have been shown to attenuate cell death in U118MG cells. nih.govnih.govsciprofiles.com
Further investigations into the role of TSPO in U118MG cells have revealed that TSPO knockdown can lead to increased tumor growth and angiogenesis. nih.gov Conversely, the TSPO ligand PK 11195 has been shown to counteract the induction of cell death by agents like cobalt chloride. acs.org This protective effect is associated with the prevention of mitochondrial membrane potential collapse and cardiolipin oxidation. acs.org Additionally, TSPO knockdown and exposure to PK 11195 have been found to affect the cell cycle of U118MG cells, leading to a reduction in the proportion of cells in the G0/G1 phase and an increase in the S and G2/M phases. austinpublishinggroup.com
The PC-12 cell line, derived from a rat pheochromocytoma, is a valuable model for studying neuronal differentiation and neuroprotection. nih.govnih.gov Research has indicated that TSPO ligands can influence the fate of these neuronal progenitor cells. The TSPO ligands 2-Cl-MGV-1 and MGV-1 have been reported to induce differentiation in PC-12 cells. nih.govnih.govsciprofiles.com
In a model of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC-12 cells, the TSPO ligands CB86 and CB204 demonstrated significant neuroprotective effects. nih.govmdpi.com These ligands were found to suppress cell death by inhibiting both necrosis and apoptosis. nih.govmdpi.com The protective mechanism also involves the inhibition of reactive oxygen species (ROS) generation. nih.gov
Table 3: Neuroprotective Effects of TSPO Ligands on 6-OHDA-Treated PC-12 Cells
| TSPO Ligand | Observed Effect | Reference |
|---|---|---|
| CB86 | Inhibition of necrosis and apoptosis | nih.govmdpi.com |
| CB204 | Inhibition of necrosis and apoptosis | nih.govmdpi.com |
| CB86 | Inhibition of ROS generation | nih.gov |
| CB204 | Inhibition of ROS generation | nih.gov |
The MA-10 mouse Leydig tumor cell line is a classic model for studying the mechanisms of steroidogenesis. oup.com TSPO is highly expressed in steroidogenic cells and is believed to play a role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroid hormone synthesis. oup.com
Biochemical and pharmacological studies using TSPO ligands have provided evidence for the involvement of TSPO in steroidogenesis. oup.com Specific ligand binding to TSPO has been shown to initiate steroid formation in MA-10 cells. oup.com However, genetic deletion studies of TSPO have produced conflicting results regarding its precise role in steroid synthesis. oup.com Some studies have shown that TSPO knockdown reduces the ability of MA-10 cells to produce steroids, while others have reported no effect. oup.com It has also been observed that TSPO mutations in MA-10 cells can lead to a reduced mitochondrial membrane potential. oup.comnih.gov
The C6 glioma cell line is a well-established in vitro model for studying the biology of gliomas and for evaluating potential therapeutic agents. nih.gov TSPO is often overexpressed in glioma cells, making it a target for both imaging and therapy. snmjournals.org
Studies have shown that TSPO ligands from the N,N-dialkyl-2-phenylindol-3-ylglyoxylamide (PIGA) class can exert anti-oxidative and anti-inflammatory effects in C6 glioma cells. nih.gov These ligands were found to reduce cell cytotoxicity and lipid peroxidation induced by L-buthionine-(S,R)-sulfoximine (BSO). nih.gov They also decreased the induction of iNOS and COX-2 in response to LPS and IFNγ. nih.gov These protective effects appear to be mediated by the de novo synthesis of neurosteroids, as they were blocked by an inhibitor of pregnenolone (B344588) synthesis. nih.gov Furthermore, TSPO ligands have been incorporated into nanogels for the delivery of proapoptotic agents to C6 glioma cells, demonstrating their potential in targeted cancer therapy. nih.govresearchgate.net
In Vivo Animal Models for Investigating this compound Effects
Animal models of Alzheimer's disease (AD) have been crucial in evaluating the therapeutic potential of TSPO ligands.
In the Tg2576 mouse model of AD, a novel nano-encapsulated TSPO ligand named TEMNAP was investigated. nih.govnih.gov TEMNAP is a hybrid of temazepam and the anti-inflammatory drug naproxen. nih.govnih.gov Following peripheral administration, TEMNAP was detected in the hippocampus and cortex of the mice, where it prevented hippocampal neuroinflammation and improved cognitive function. nih.gov
Another study utilized aged female 3xTg-AD mice to examine the effects of the TSPO ligand PK11195. dntb.gov.ua Research in 3xTgAD mouse models has also shown that TSPO deletion can inhibit the reduction in glucose uptake, reduce astrocyte reactivity, and decrease the levels of aggregated Tau and Aβ42. researchgate.net Furthermore, studies in young and aged AD model mice have shown that TSPO ligands can reduce pathological markers and improve behavior at both early and severe stages of the disease. neurosciencenews.com Notably, treatment in aged mice with advanced pathology resulted in a significant decrease in AD-related symptoms and memory improvement, suggesting a potential for reversing some aspects of the disease. neurosciencenews.com
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which recapitulates key hallmarks of Parkinson's disease (PD), has been used to assess the neuroprotective effects of TSPO ligands. nih.govresearchgate.net
The synthetic TSPO ligand Emapunil (also known as AC-5216 or XBD-173) was shown to ameliorate the degeneration of dopaminergic neurons, preserve striatal dopamine metabolism, and prevent motor dysfunction in female mice treated with MPTP. nih.govresearchgate.netnih.gov The neuroprotective effects of Emapunil are associated with the modulation of the unfolded protein response pathway and a shift from pro-inflammatory to anti-inflammatory microglia activation. nih.govresearchgate.netnih.gov
Similarly, the TSPO ligand Etifoxine was found to significantly reduce motor function deficits in an MPTP mouse model. frontiersin.org It decreased the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and attenuated the reduction in striatal dopamine levels. frontiersin.org Etifoxine also diminished the production of inflammatory mediators and the infiltration of leukocytes in the brain following MPTP exposure. frontiersin.org
| TSPO Ligand | Animal Model | Key Findings in Parkinson's Disease Models |
| Emapunil (AC-5216, XBD-173) | MPTP Mouse Model | Ameliorated dopaminergic neuron degeneration. nih.govresearchgate.netnih.gov |
| Preserved striatal dopamine metabolism. nih.govresearchgate.netnih.gov | ||
| Prevented motor dysfunction. nih.govresearchgate.netnih.gov | ||
| Modulated unfolded protein response and microglial activation. nih.govresearchgate.netnih.gov | ||
| Etifoxine | MPTP Mouse Model | Reduced motor function deficits. frontiersin.org |
| Decreased loss of tyrosine hydroxylase-positive neurons. frontiersin.org | ||
| Attenuated the decrease in striatal dopamine levels. frontiersin.org | ||
| Diminished neuroinflammation. frontiersin.org |
The therapeutic potential of TSPO ligands has also been explored in animal models of traumatic brain injury (TBI).
The TSPO ligand 2-Cl-MGV-1 has demonstrated significant efficacy in a mouse model of TBI. nih.govmdpi.com Administration of 2-Cl-MGV-1 was found to reduce the impact of TBI as assessed by magnetic resonance imaging (MRI). nih.govmdpi.com The treatment led to improved motor performance, with an 80.9% reduction in shocks needed and a 40.7% increase in distance covered in a treadmill test. nih.govmdpi.com
Furthermore, 2-Cl-MGV-1 significantly reduced anatomical brain damage (by 86.5%), cell death (by 75.0%), and the microglial inflammatory response (by 50.2%). nih.govmdpi.com The treatment also increased the expression of neuronal markers NeuN and β3-tubulin. nih.gov Subsequent studies with 2-Cl-MGV-1 in TBI models showed it promotes neural tissue regeneration and reduces neuroinflammation by decreasing TSPO levels in the injured cortex. preprints.org It also appears to modulate neurogenesis in a region-specific manner, enhancing it in the subventricular zone and redirecting neuroblast migration towards the injured area. preprints.orgelifesciences.org These effects are thought to be related to the anti-inflammatory and anti-cell death activities of the ligand. nih.gov
| TSPO Ligand | Animal Model | Key Findings in Traumatic Brain Injury Models |
| 2-Cl-MGV-1 | Mouse TBI Model | Reduced anatomical brain damage by 86.5%. nih.govmdpi.com |
| Decreased cell death by 75.0%. nih.govmdpi.com | ||
| Reduced microglial inflammatory response by 50.2%. nih.govmdpi.com | ||
| Improved motor performance. nih.govmdpi.com | ||
| Promoted neural tissue regeneration and reduced neuroinflammation. preprints.org | ||
| Modulated neurogenesis in a niche-specific manner. preprints.orgelifesciences.org |
Models of Neuroinflammation and Neurodegeneration
Systemic Inflammation Models (e.g., LPS-induced)
Preclinical studies have investigated the anti-inflammatory properties of the novel TSPO ligand 2-Cl-MGV-1 in models of systemic inflammation induced by lipopolysaccharide (LPS).
In a murine macrophage model, 2-Cl-MGV-1 demonstrated significant anti-inflammatory effects. When RAW264.7 macrophage cells were exposed to LPS, there was a marked increase in nitrite and interleukin-6 (IL-6) levels. The presence of 2-Cl-MGV-1 attenuated these effects, causing a 70% decrease in LPS-induced nitrite levels and a 50% reduction in IL-6. mdpi.comnih.gov
In an in vivo mouse model of lung inflammation, 2-Cl-MGV-1 also showed potent anti-inflammatory activity. Administration of 2-Cl-MGV-1 prior to or concurrently with an LPS injection significantly inhibited the rise in serum IL-5 levels by 65%. mdpi.comnih.gov Furthermore, when administered 30 minutes before or 1 hour after the LPS challenge, 2-Cl-MGV-1 significantly inhibited the increase in serum IL-1β levels by 63%. mdpi.comnih.gov The elevation of serum IL-6 was also suppressed by 60-73% depending on the timing of 2-Cl-MGV-1 administration relative to the LPS injection. mdpi.com Histological analysis of lung tissue from ligand-treated mice revealed decreased leukocyte adherence. nih.gov
Behaviorally, LPS administration induced a depression-like state in mice, characterized by immobility. Pre-treatment with 2-Cl-MGV-1 significantly inhibited this LPS-induced immobility, suggesting a protective effect against the behavioral consequences of systemic inflammation. mdpi.com
Interactive Data Table: Effects of 2-Cl-MGV-1 in LPS-Induced Systemic Inflammation Models
| Model | Key Findings |
|---|---|
| In Vitro: Murine RAW264.7 Macrophages | 70% reduction in LPS-induced nitrite levels. mdpi.comnih.gov |
| 50% reduction in LPS-induced IL-6 release. mdpi.comnih.gov | |
| In Vivo: C57BL/6 Mouse Model | 65% inhibition of LPS-induced serum IL-5 elevation. mdpi.comnih.gov |
| 63% inhibition of LPS-induced serum IL-1β elevation. mdpi.comnih.gov | |
| 60-73% inhibition of LPS-induced serum IL-6 elevation. mdpi.com | |
| Decreased leukocyte adherence in lung tissue. nih.gov | |
| Attenuation of LPS-induced depression-like behavior (immobility). mdpi.com |
Preclinical research findings for the specific TSPO ligand ZBD-2 in systemic inflammation models induced by LPS are not available in the reviewed literature.
Models of Ocular Diseases (e.g., acute retina degeneration)
Preclinical research findings for the specific TSPO ligands ZBD-2 and 2-Cl-MGV-1 in models of ocular diseases, such as acute retina degeneration, are not available in the reviewed literature.
Models of Multiple Sclerosis
Preclinical research findings for the specific TSPO ligands ZBD-2 and 2-Cl-MGV-1 in models of multiple sclerosis are not available in the reviewed literature.
Models of Peripheral Neuropathies
While direct preclinical studies of 2-Cl-MGV-1 in specific peripheral neuropathy models were not identified, its known effects on microglial activation suggest potential relevance. TSPO expression is upregulated in inflammatory peripheral neuropathy, and the ability of 2-Cl-MGV-1 to modulate microglia-mediated inflammation could be therapeutically beneficial in such conditions. nih.gov
Preclinical research findings for the specific TSPO ligand ZBD-2 in models of peripheral neuropathies are not available in the reviewed literature.
Models of Psychiatric Disorders
Anxiety Models
Preclinical research on the TSPO ligand ZBD-2, a derivative of XBD173, has demonstrated its potential anxiolytic effects in animal models. Previous work has shown that ZBD-2 effectively relieves anxiety in these models. The anxiolytic effects of ZBD-2 are believed to be mediated through the activation of TSPO, as these effects can be blocked by the TSPO antagonist, PK11195.
Preclinical research findings for the specific TSPO ligand 2-Cl-MGV-1 in anxiety models are not available in the reviewed literature.
Depression Models
The TSPO ligand ZBD-2 has been evaluated for its antidepressant-like effects in mouse models of postpartum depression (PPD). In a PPD animal model, treatment with ZBD-2 for two weeks was found to alleviate depression-like behaviors. The study observed that TSPO levels were significantly decreased in the basolateral amygdala of the PPD model mice, and ZBD-2 treatment enhanced these levels.
The antidepressant effects of ZBD-2 in the PPD model were blocked by the TSPO antagonist PK11195, indicating that the therapeutic action is mediated through TSPO activation. The underlying mechanisms of ZBD-2's effects are suggested to be related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, enhancement of 5-HT and BDNF secretion, and normalization of excitatory and inhibitory synaptic protein expression.
Interactive Data Table: Effects of ZBD-2 in a Mouse Model of Postpartum Depression
| Parameter | Observation in PPD Model | Effect of ZBD-2 Treatment |
|---|---|---|
| Behavioral | Increased depression-like behaviors | Alleviation of depression-like behaviors |
| Molecular | Decreased TSPO levels in the basolateral amygdala | Enhanced TSPO levels |
| Mechanistic | - | Effects blocked by TSPO antagonist PK11195 |
| - | Regulation of HPA axis | |
| - | Enhanced 5-HT and BDNF secretion | |
| - | Normalization of synaptic protein expression |
Preclinical research findings for the specific TSPO ligand 2-Cl-MGV-1 in depression models are not available in the reviewed literature.
Models of Endocrine and Metabolic Dysregulation
Preclinical research has utilized various models of endocrine and metabolic dysregulation to investigate the therapeutic potential of ligands targeting the 18 kDa translocator protein (TSPO). These studies explore the role of TSPO in steroidogenesis and metabolic homeostasis, providing insights into how its modulation can impact conditions characterized by hormonal and metabolic imbalances.
Hypogonadism and Androgen Deficiency Models
TSPO ligands have been evaluated for their capacity to restore steroid hormone production in models of reduced androgen synthesis. In preclinical studies using chemically induced hypogonadism, specific TSPO ligands have demonstrated the ability to stimulate testosterone (B1683101) production. For instance, treatment with the TSPO-specific drug ligand FGIN-1-27 for four days resulted in the recovery of intratesticular testosterone production in animals with chemically induced castration nih.govnih.gov. Similar results were observed with the TSPO ligand XBD173, indicating that these compounds may induce testosterone synthesis in hypofunctional Leydig cells independent of luteinizing hormone (LH) nih.govnih.gov.
Furthermore, in a mouse model of sickle cell disease (SCD), which often presents with testosterone deficiency, the TSPO-selective ligand FGIN-1-27 was shown to correct priapism by normalizing testosterone to eugonadal levels frontiersin.org. This restoration of testosterone levels was achieved without depleting intratesticular testosterone frontiersin.org. These findings suggest that pharmacologic stimulation of TSPO can effectively stimulate testosterone production in various models of androgen deficiency frontiersin.org. The ability of distinct TSPO ligands to stimulate steroidogenesis has been observed across multiple model systems, positioning TSPO as a key component in a mitochondrial protein complex that facilitates cholesterol transport for hormone synthesis pnas.org.
Table 1: Effects of TSPO Ligands in Hypogonadism and Androgen Deficiency Models
| Ligand | Preclinical Model | Key Findings |
|---|---|---|
| FGIN-1-27 | Chemically-induced hypogonadism (GnRH antagonist) | Restored intratesticular testosterone production nih.govnih.gov. |
| XBD173 | Chemically-induced hypogonadism | Induced testosterone production in hypofunctional Leydig cells nih.govnih.gov. |
| FGIN-1-27 | Sickle Cell Disease (SCD) mouse model | Corrected priapism by normalizing testosterone levels frontiersin.org. |
Glucose Metabolism and Obesity Models
The role of TSPO has also been investigated in the context of obesity and glucose metabolism. Studies in mouse models of both diet-induced and genetic obesity revealed a significant reduction in TSPO ligand binding sites and gene expression in both white adipose tissue (WAT) and brown adipose tissue (BAT) compared to control animals nih.gov. This suggests a potential link between TSPO dysregulation in adipose tissue and the pathophysiology of obesity nih.gov.
Table 2: Effects of TSPO Ligands in Glucose Metabolism and Obesity Models
| Ligand | Preclinical Model | Key Findings |
|---|---|---|
| PK11195 | Diet-induced and genetic obesity mouse models | TSPO ligand binding sites and gene expression were significantly reduced in adipose tissue of obese mice nih.gov. |
| PK11195 | Obese mice on a high-fat diet | Reduced weight gain and glucose levels; regulated metabolic genes in white adipose tissue nih.govresearchgate.net. |
| PK11195, FGIN-1-27 | Adipocyte models | Suggested to increase adipogenesis and glucose absorption spandidos-publications.com. |
| PK11195 (antagonist) | High-fat diet rodent model | Decreased feeding when administered into the third ventricle nih.gov. |
| Ro5-4864 | Zebrafish larvae | Reduced overall glucose levels researchgate.net. |
Comparative Analysis of this compound Efficacy Across Different Models
The efficacy of TSPO ligands can vary based on temporal factors, the specific chemical structure of the ligand analog, the concentration used, and the species being studied.
Temporal Aspects of Therapeutic Efficacy
The therapeutic effects of TSPO ligands can be observed over different time frames depending on the model and the specific ligand. In models of chemically induced hypogonadism, restorative effects on testosterone production were seen after a treatment period of four days with the TSPO ligand FGIN-1-27 nih.gov. In metabolic studies using zebrafish, the TSPO ligand PK 11195 was shown to reduce glucose levels at multiple time points during a feeding-to-fasting transition period, demonstrating effects over a time course researchgate.net. These examples indicate that the therapeutic impact of TSPO ligand administration can manifest within a relatively short period in preclinical models.
Differential Effects Based on Specific this compound Analogs and Concentrations
Different TSPO ligands exhibit varied biological effects and binding affinities. For instance, a study comparing the novel ligands 2-Cl-MGV-1 and 2,4-Di-Cl-MGV-1 to the classical ligand PK 11195 found that the novel ligands were more potent suppressors of chemokine release from activated microglial cells nih.gov. Similarly, research into PET imaging ligands for glioma showed that the novel probe VUIIS1018A has an exceptional TSPO binding affinity (IC50 = 16.2 pM), which is almost 700-fold higher than the established ligand DPA-714 (IC50 = 10.9 nM) nih.gov.
The effects of TSPO ligands can also be concentration-dependent. A study analyzing the impact of PK11195, XBD-173, and Ro5-4864 on locomotor activity found that the effects were both dose-dependent and ligand-dependent frontiersin.org. For XBD-173, a larger dose was required to observe significant effects on locomotion compared to the other ligands tested frontiersin.org. Furthermore, some studies have noted that while nanomolar concentrations of TSPO ligands exert specific effects, micromolar concentrations can lead to non-specific effects on steroid production and cell viability nih.gov.
Table 3: Comparative Effects of Different TSPO Ligand Analogs
| Ligand Analog | Comparison Ligand | Model/Assay | Differential Finding |
|---|---|---|---|
| VUIIS1018A | DPA-714 | C6 glioma cell competitive binding assay | Exhibited ~700-fold higher TSPO binding affinity nih.gov. |
| 2-Cl-MGV-1 & 2,4-Di-Cl-MGV-1 | PK 11195 | LPS-stimulated BV-2 microglial cells | Showed significantly greater inhibition of chemokine release (CCL2, CCL5, CCL8) nih.gov. |
| XBD-173 | PK11195, Ro5-4864 | Mouse locomotor activity (OFT) | Required a higher dose (5 mg/kg vs. 1 mg/kg) to induce significant behavioral effects frontiersin.org. |
| Pyrrolobenzoxazepines (series 1-10) | [3H]PK 11195 | Rat vs. Human TSPO binding assay | Displaced [3H]PK 11195 at nanomolar concentrations, but showed discrepancies in binding affinity between species nih.gov. |
Species-Specific Considerations in this compound Research (e.g., human vs. rodent TSPO)
Significant differences exist between human and rodent TSPO, which can impact the translatability of preclinical findings. One major difference is the correlation between TSPO expression and inflammation; in rodents, TSPO expression is positively correlated with neuroinflammation, but this relationship is not observed in humans bmbreports.orgukdri.ac.uk. Studies on human brain tissue suggest that an increased TSPO PET signal indicates a higher density of microglia and other inflammatory cells rather than the activation state of microglia, which is the interpretation in rodent models ukdri.ac.uk.
Binding affinities of TSPO ligands can also differ between species. Research on a series of pyrrolobenzoxazepine ligands revealed discrepancies in binding affinity between rat and human TSPO nih.gov. Furthermore, a common single nucleotide polymorphism (SNP) in the human TSPO gene (rs6971) results in an amino acid substitution (Ala147Thr) that alters the binding affinity for specific ligands nih.gov. This polymorphism, which is absent in standard laboratory rodents, can affect individual responses to TSPO ligands and must be considered when developing TSPO-targeted therapeutics nih.gov.
Table 4: Key Differences in Human vs. Rodent TSPO
| Feature | Rodent TSPO | Human TSPO |
|---|---|---|
| Correlation with Neuroinflammation | TSPO expression is positively correlated with microglial activation and inflammation level bmbreports.orgukdri.ac.uk. | TSPO expression is not directly related to inflammation level; increased signal may reflect cell density bmbreports.orgukdri.ac.uk. |
| Ligand Binding Affinity | Shows distinct binding profiles for certain ligands nih.gov. | Binding affinities for some ligands can differ significantly from rodents nih.gov. |
| Genetic Polymorphism (rs6971) | Not present in standard preclinical models. | Common polymorphism (Ala147Thr) exists, which alters ligand binding affinity nih.gov. |
| Binding Partners | Binding partners for ligands can differ. For example, mouse CAR does not bind PK11195 bmbreports.org. | PK11195 has a binding affinity for human CAR bmbreports.org. |
Methodological Approaches in Tspo Ligand 2 Research
Ligand Binding and Interaction Studies
Investigating how TSPO ligands interact with the protein is fundamental to understanding their efficacy and guiding the design of new compounds. This involves various binding assays and sophisticated computational techniques.
Receptor Binding Assays
Receptor binding assays are crucial for quantifying the affinity of TSPO ligands for the protein. These assays typically involve competition studies where a known radioligand, such as [³H]PK11195, is used to bind to TSPO. The ability of a new ligand to displace this radioligand is measured, allowing for the determination of its binding affinity, often expressed as an inhibition constant (Ki) or IC50 value researchgate.netnih.govresearchgate.netsnmjournals.orgnih.gov.
Radioligand Binding Assays: These are standard in vitro methods where a radiolabeled TSPO ligand is incubated with TSPO-expressing membranes. The competition of unlabeled ligands for the binding sites is then assessed. For example, studies have used [³H]PK11195 to determine the binding affinities of various TSPO ligands, with Ki values often reported in the nanomolar or subnanomolar range researchgate.netnih.govresearchgate.netnih.gov. Some studies also employ tryptophan fluorescence quenching assays to monitor ligand binding by measuring changes in tryptophan fluorescence upon ligand addition to purified TSPO researchgate.net.
Data Table: Representative TSPO Ligand Binding Affinities
| Ligand Name | Binding Assay Type | Affinity (Ki or IC50) | Reference |
| PK11195 | Radioligand Competition | 0.602-3.60 nM | researchgate.net |
| Ro5-4864 | Radioligand Competition | 4.1 nM (IC50) | researchgate.netsnmjournals.org |
| DPA-714 | Radioligand Competition | 10.9 nM | nih.gov |
| VUIIS1009A | Radioligand Competition | 14.4 pM (IC50) | nih.gov |
| VUIIS1009B | Radioligand Competition | 19.4 pM (IC50) | nih.gov |
| NBMP | In vitro binding assay | 10.8 ± 1.2 nm | nih.gov |
| GMA 15 | In vitro binding assay | 60 pM | mdpi.com |
Molecular Docking and Computational Chemistry
Computational chemistry plays a pivotal role in understanding TSPO-ligand interactions at a molecular level, predicting binding modes, and guiding the design of novel ligands. These methods include molecular docking, molecular dynamics simulations, and various quantitative structure-activity relationship (QSAR) approaches.
Structural Activity Relationship (SAR) Analysis
SAR studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity, such as TSPO binding affinity. By synthesizing and testing a series of related compounds with varying substituents, researchers can identify key structural features responsible for high affinity and efficacy researchgate.netacs.orgresearcher.lifedntb.gov.ua. For instance, studies on benzoxazolone derivatives have shown that specific substitutions at the amide part and C-5 position can enhance TSPO binding affinity researchgate.net. Similarly, modifications to the acetamide (B32628) moiety in pyrazolo[1,5-a]pyrimidine-based ligands have been shown to improve affinity for certain TSPO variants researchgate.net.
Quantitative Structure-Activity Relationships (QSAR)
QSAR models establish mathematical relationships between the chemical structure of molecules and their biological activity. These models are developed using various molecular descriptors (e.g., physicochemical properties, topological indices) and statistical or machine learning techniques to predict the activity of new compounds alquds.edubjmas.orgnih.govresearchgate.netmdpi.com. For TSPO ligands, QSAR studies have utilized methods like Multiple Linear Regression (MLR) and Principal Component Artificial Neural Networks (PC-ANN) to predict inhibitory activities, achieving good correlation coefficients (e.g., R² > 0.8) and predictive power alquds.edubjmas.org. These models can guide the design of new ligands with improved affinity and pharmacokinetic properties.
Identification of Key Binding Residues and Interactions
Molecular docking and molecular dynamics (MD) simulations are instrumental in identifying the specific amino acid residues within the TSPO binding pocket that interact with ligands and characterizing the nature of these interactions. These studies reveal that TSPO ligands engage in various interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions with residues such as Tryptophan (Trp), Glutamine (Gln), Phenylalanine (Phe), and Leucine (Leu) mdpi.comresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net. For instance, Trp50 and Trp51 are frequently identified as key residues involved in binding through π–π interactions or hydrophobic contacts mdpi.comresearchgate.netbiorxiv.orgresearchgate.net. Understanding these specific interactions allows for targeted modifications of ligands to enhance binding affinity and selectivity.
Data Table: Key TSPO Binding Site Residues and Interactions
| Residue Name | Residue Number (Example) | Interaction Type(s) | Ligand Example(s) | Reference(s) |
| Tryptophan | Trp50, Trp51 | π–π, Hydrophobic | PK11195, GMA 10 | mdpi.comresearchgate.netbiorxiv.orgresearchgate.net |
| Phenylalanine | Phe12, Phe46, Phe51 | Hydrophobic, π–π | Various TSPO ligands | researchgate.netbiorxiv.orgresearchgate.net |
| Glutamine | Gln94 | Van der Waals | Various TSPO ligands | researchgate.netresearchgate.net |
| Leucine | Leu49, Leu57, Leu60 | Hydrophobic | Various TSPO ligands | researchgate.netresearchgate.netijarse.com |
| Serine | Ser22 | Van der Waals | Various TSPO ligands | researchgate.netresearchgate.net |
| Lysine | Lys32, Lys37 | Van der Waals | Various TSPO ligands | researchgate.netresearchgate.net |
| Arginine | Arg29 | Van der Waals | Various TSPO ligands | researchgate.netresearchgate.net |
Compound List
TSPO ligand-2 (Hypothetical/Representative)
PK11195
Ro5-4864
DPA-714
VUIIS1009A
VUIIS1009B
NBMP
GMA 15
GMA 10
GMA 11
Etifoxine
Alpidem
GD-102
GD-23
Protoporphyrin IX (PpIX)
NBD-cholesterol
Disulfiram
Diazepam binding inhibitor
FEBMP
PBR28/DAA1106
4-Phenylquinazoline-2-carboxamide derivatives
Benzoxazolone derivatives
Pyrazolopyrimidine derivatives
Carbazole (B46965) acetamide TSPO ligands
Trans-stilbene derivatives
Acetamidobenzoxazolone derivatives
Hybrid TSPO ligands
N-acyl-tryptophanyl-containing dipeptides
Cholesterol
Heme
Future Directions and Research Gaps in Tspo Ligand 2 Research
Elucidating the Precise Mechanisms of TSPO Ligand-2 Action at the Molecular Level
While TSPO has been implicated in numerous cellular processes, the precise molecular mechanisms initiated by ligand binding are not fully understood. A primary hypothesized function is the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. nih.govnih.gov Ligand binding is thought to enhance this process, leading to the production of neuroprotective and anti-inflammatory steroids. preprints.org
Recent research also points towards a "mitochondria-to-nucleus signaling" pathway. Studies using the classical TSPO ligand PK 11195 on glioblastoma cells showed that ligand binding could rapidly alter the expression of immediate early genes and transcription factors without the protein itself entering the nucleus. nih.gov This suggests that TSPO activation triggers a signaling cascade involving mitochondrial signals like reactive oxygen species (ROS), calcium ions (Ca²⁺), and ATP, which in turn modulates nuclear gene expression related to cell viability, proliferation, and apoptosis. preprints.orgnih.gov
However, the structural dynamics of this interaction are complex. High-resolution structures of mouse TSPO (mTSPO) reveal that the protein is conformationally flexible, but becomes more rigid when bound to a high-affinity ligand like PK 11195, which settles into a hydrophobic cleft within the protein's helical bundle. nih.govmdpi.com The exact conformational changes that lead to downstream signaling remain a critical area for future investigation.
Addressing the Discrepancies Between Pharmacological and Genetic Studies of TSPO
A significant challenge in TSPO research is the often-conflicting results from pharmacological studies (using ligands) and genetic studies (using TSPO knockout or knockdown models). For decades, ligand-based studies have supported TSPO's crucial role in functions like steroidogenesis. nih.govnih.gov However, some genetic knockout studies have reported that the absence of TSPO does not abolish basal steroid production, questioning its fundamental role. nih.govnih.gov
Several factors may contribute to these discrepancies:
Compensatory Mechanisms : It is proposed that because TSPO is an evolutionarily ancient and conserved protein, redundant biological pathways may compensate for its function when it is genetically deleted. nih.gov
Ligand Specificity : The effects observed with TSPO ligands might not be solely mediated by TSPO. These ligands could have off-target effects, especially at high concentrations, which would not be present in genetic models. nih.govnih.gov
Model Differences : Disparate results have been reported even within genetic studies. For instance, in MA-10 mouse Leydig cells, TSPO knockdown reduced steroidogenesis, while some CRISPR/Cas9-mediated deletion studies showed no effect, and others showed it abolished steroid synthesis. nih.gov
These inconsistencies highlight that the effects of TSPO ligands are not always synonymous with the intrinsic cellular functions of the TSPO protein itself. nih.gov Future research must carefully differentiate between the effects of the ligand and the function of the protein, possibly by using TSPO knockout models to verify the on-target action of new ligands. mdpi.com
Investigating Potential Off-Target Effects of this compound Analogs
The specificity of TSPO ligands is a recurring concern. Many of the observed biological effects may not be exclusively mediated through TSPO. For example, the first-generation ligand PK 11195 has been shown to bind to the constitutive androstane (B1237026) receptor (CAR) in humans, an effect not mediated by TSPO. nih.gov This suggests that some ligands have different targets depending on the species, complicating the translation of findings from animal models to humans. nih.gov
Furthermore, some studies suggest that at the high concentrations required to elicit certain effects, TSPO ligands may incorporate into the lipid bilayer of mitochondria rather than binding specifically to a protein target. nih.govnih.gov The ligand GRT-X, for instance, has been found to target both TSPO and Kv7.2/3 potassium channels, indicating that its biological activity is not solely dependent on TSPO. researchgate.net
To address this, future studies must include rigorous validation of ligand specificity. This involves testing novel ligands in TSPO knockout cells or animals to confirm that the observed effects disappear in the absence of the target protein. mdpi.comresearchgate.net
Exploring the Role of this compound in Underexplored Disease Contexts
While TSPO is most famously studied as a biomarker for neuroinflammation in neurodegenerative diseases, its ubiquitous expression suggests roles in a wider range of pathologies. nih.govnih.gov
Cancer : TSPO is overexpressed in various cancers, including gliomas. nih.govuniroma1.it PET imaging with TSPO ligands is being explored for diagnosing and staging tumors, differentiating tumor recurrence from radiation necrosis, and identifying anaplastic transformation in gliomas. uniroma1.it Some studies suggest that TSPO ligand uptake correlates with tumor grade and can predict patient outcomes. uniroma1.it
Cardiovascular Disease : Early studies demonstrated that TSPO ligands could be used to image inflammation in the heart, such as in myocarditis. elsevierpure.com
Psychiatric Disorders : Altered TSPO levels have been observed in conditions like schizophrenia and anxiety disorders, suggesting a role for TSPO in their pathophysiology, though findings have been inconsistent. nih.govnih.gov
Bacterial Infections : TSPO homologues exist in bacteria and are involved in processes like porphyrin degradation. This suggests that the TSPO structure could be a target in infectious diseases. nih.gov
Future research should continue to expand the application of TSPO ligands into these and other underexplored areas, moving beyond the central nervous system.
Development of Advanced Methodologies for this compound Characterization
The characterization and development of TSPO ligands are continuously evolving, driven by new technologies.
PET Ligand Generations : The field has progressed from first-generation ligands like [¹¹C]-(R)-PK11195, which suffered from high non-specific binding and a poor signal-to-noise ratio, to second-generation ligands (e.g., [¹¹C]PBR28, [¹⁸F]DPA-714) with improved imaging properties. nih.govnih.goveurekaselect.com However, these newer ligands are sensitive to a common human genetic polymorphism (rs6971, A147T), which affects binding affinity and requires patient genotyping. nih.goveurekaselect.com This has spurred the development of "third-generation" ligands (e.g., [¹⁸F]-GE-180, ER176) that aim to combine high affinity with reduced sensitivity to this genetic variance. nih.gov
Structural and Computational Tools : High-resolution structures from NMR spectroscopy and X-ray crystallography are providing unprecedented insight into the ligand-binding pocket. nih.govacs.org To overcome species differences, researchers have designed chimeric proteins, grafting the mammalian ligand-binding site onto a bacterial TSPO backbone to better study these interactions. researchgate.net Additionally, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to screen new compounds and predict their binding affinity and pharmacokinetic properties, accelerating the discovery of promising new ligands. researchgate.net
The integration of these advanced methodologies is crucial for developing the next wave of highly specific and effective TSPO ligands.
Understanding the Nuances of this compound Effects Across Different Cell Types and Species
A major hurdle in translating TSPO research to clinical applications is the significant variability observed across species and cell types.
Species Differences : There are marked discrepancies in binding affinity and functional effects between human and rodent TSPO. nih.govunifi.it For example, analysis of pyrrolobenzoxazepine compounds showed different binding profiles and Hill slopes when comparing rat and human TSPO, suggesting that the binding interaction differs significantly between the two. unifi.it This calls into question the suitability of rodent models for predicting clinical efficacy in humans. unifi.itnih.gov
Cell-Type Specificity : TSPO is expressed in various cell types within the brain, including microglia, astrocytes, and even neurons, particularly during development or regeneration. nih.govnih.gov Historically considered a marker for activated microglia, TSPO is now known to be upregulated in reactive astrocytes as well. researchgate.net Furthermore, TSPO ligands can have different, and sometimes opposing, effects depending on the cell type. One study found that while TSPO knockdown reduced inflammatory responses in one context, another reported that the ligands PK11195 and Ro5-4864 increased the pro-inflammatory capacity of rat primary microglia. mdpi.com
Future research must employ models that account for this complexity, such as using conditional knockout animals to dissect the role of TSPO in specific cell populations (e.g., microglia vs. neurons) and developing ligands that show consistent binding and function across species. nih.gov
Optimizing this compound for Enhanced Efficacy and Specificity in Preclinical Studies
The ultimate goal is to develop TSPO ligands that are not only potent but also highly specific and effective in preclinical models, paving the way for successful clinical translation. A key focus is overcoming the challenge posed by the A147T polymorphism (rs6971), which reduces the binding affinity of most second-generation ligands. plos.orgnih.gov
Structure-activity relationship studies are critical in this endeavor. By systematically modifying a chemical scaffold, researchers can identify the structural features that govern binding affinity and selectivity for both the wild-type and the A147T variant of TSPO. For example, studies on an N-alkylated carbazole (B46965) scaffold found that the addition of electron-withdrawing substituents could increase affinity for the A147T variant without compromising affinity for the wild-type protein. nih.gov
This iterative process of chemical synthesis, binding assays, and functional testing is essential for optimizing lead compounds. The aim is to create ligands with a high affinity (in the subnanomolar range), a good signal-to-noise ratio for imaging, and minimal sensitivity to genetic variations, thereby maximizing their potential as diagnostic and therapeutic tools for a broad patient population. nih.govnih.gov
Q & A
Q. What are the critical chemical properties and formulation guidelines for TSPO ligand-2 in preclinical studies?
this compound (C₂₃H₂₉NO₈, MW 447.48, CAS 1160640-95-8) is a white to off-white solid powder with a logP of 4.1 and low hydrogen-bonding capacity (0 HBD, 8 HBA). For in vivo studies, recommended formulations include:
- Injectable solutions :
- DMSO:Tween 80:Saline (10:5:85) for IP/IV/IM/SC administration.
- DMSO:Corn oil (10:90) for lipid-soluble delivery.
- Oral suspensions :
Q. How should researchers account for this compound stability and solubility in experimental protocols?
Solubility varies by solvent:
- DMSO (45 mg/mL at 70°C with sonication) is optimal for stock solutions.
- For aqueous delivery, sequential mixing with PEG300 and Tween 80 is advised to prevent precipitation. Validate solubility via dynamic light scattering or spectrophotometry before administration .
Advanced Research Questions
Q. What methodological strategies mitigate variability in this compound binding across PET imaging studies?
Key factors influencing binding variability include:
- TSPO polymorphisms : The rs6971 SNP alters ligand affinity (HABs vs. LABs). Genotype participants pre-study and stratify data analysis .
- Imaging protocols : Use arterial plasma input for kinetic modeling (e.g., VT calculation) rather than cluster-based methods to reduce bias .
- Radioligand selection : Second-generation ligands (e.g., [¹¹C]DPA-713) show improved specificity over first-gen analogs like [¹¹C]PK11195 .
Q. How can spatial resolution challenges in TSPO cellular localization studies be addressed?
Early autoradiography methods lacked precision for colocalization with glial markers. Current best practices include:
- Immunofluorescence : Pair validated anti-TSPO antibodies (e.g., Abcam EPR5384) with microglia (Iba1) and astrocyte (GFAP) markers.
- Image analysis : Use automated software (e.g., Imaris or Fiji) for unbiased quantification of signal overlap, minimizing experimenter bias .
Q. What experimental design considerations improve reproducibility in this compound functional studies?
- Longitudinal models : Standardize disease models (e.g., EAE for multiple sclerosis) to track TSPO dynamics across disease stages .
- Control for confounders : Monitor steroid use and cholesterol levels, which modulate TSPO expression .
- Dosage calibration : Adjust for species-specific metabolic rates (e.g., murine vs. primate models) using allometric scaling .
Data Analysis & Interpretation
Q. How should contradictory findings on this compound’s role in neuroinflammation be reconciled?
Discrepancies often arise from:
- Cellular specificity : Earlier studies misattributed TSPO signals solely to microglia. Modern multiplex imaging reveals astrocyte contributions in conditions like Alzheimer’s .
- Ligand off-target effects : Screen for interactions with mitochondrial VDAC or cholesterol transporters using competitive binding assays .
Q. What quantitative approaches validate this compound’s therapeutic efficacy in autoimmune models?
- PET-MRI co-registration : Correlate ligand uptake (SUVr) with histopathology (e.g., demyelination in EAE mice) .
- Flow cytometry : Pair ligand treatment with apoptosis assays (Annexin V/PI) to quantify anti-proliferative effects in cancer models .
Ethical & Methodological Compliance
Q. What ethical safeguards are essential for this compound studies involving human participants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
